Hexyl disulfide
Overview
Description
Synthesis Analysis
The synthesis of disulfides, including hexyl disulfide, can involve several methods, ranging from the direct coupling of thiols under oxidative conditions to more complex strategies that may include the use of catalysts or different reagents to facilitate the formation of the disulfide bond. A common approach is the oxidative dimerization of alkanethiols, where hexanethiol, upon exposure to an oxidizing agent, can lead to the formation of hexyl disulfide (Koval, 1994).
Molecular Structure Analysis
The molecular structure of hexyl disulfide features a central disulfide bond flanked by two hexyl chains. This structure imparts certain physicochemical properties to the molecule, such as hydrophobicity and a relatively low polarity. The geometry around the disulfide bond and the conformational flexibility of the hexyl chains can influence the compound's reactivity and interactions with other molecules (Karimi et al., 2016).
Chemical Reactions and Properties
Disulfides, including hexyl disulfide, can undergo various chemical reactions, prominently involving the cleavage and formation of the S-S bond. These reactions are crucial in both synthetic chemistry and biological systems. For instance, disulfides can be reduced to thiols, participate in exchange reactions with other thiols, or act as oxidants themselves. The reactivity of the disulfide bond is significantly influenced by the surrounding chemical environment and the structure of the disulfide itself (Wouters, Fan, & Haworth, 2010).
Physical Properties Analysis
The physical properties of hexyl disulfide, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the hexyl groups contributes to its hydrophobic character, affecting its solubility in water and organic solvents. These properties are critical when considering hexyl disulfide for various applications, including its use as an intermediate in organic synthesis or in formulations requiring specific solubility characteristics (He, Pan, Mayer, & Liu, 2019).
Chemical Properties Analysis
The chemical properties of hexyl disulfide are dominated by the reactivity of the disulfide bond. This bond is susceptible to redox reactions, where it can be oxidized to form sulfonic acids or reduced to generate thiols. Furthermore, the disulfide bond can engage in exchange reactions with other thiols, leading to the formation of mixed disulfides. These reactions are fundamental to the utility of hexyl disulfide in synthetic chemistry, where it can serve as a building block for the construction of more complex molecules (Nagy, 2013).
Scientific Research Applications
Disulfide Bonds in Biochemical Studies : Disulfide bonds, a common motif in molecules like hexyl disulfide, are significant in studying the structure and interactions of biological macromolecules. They play a crucial role in structural studies of DNA, RNA, and their interactions with other macromolecules in biological systems (Stasinska, Putaj, & Chmielewski, 2019).
Disulfide Engineering in Proteins : The introduction of novel disulfide bonds into proteins, a process in which compounds like hexyl disulfide can be involved, is used extensively to improve protein stability and modify their functional characteristics (Craig & Dombkowski, 2013).
Synthesis of Disulfides : Hexyl disulfide can be synthesized using various methods. For instance, copper hydroxyphosphate has been used as a photocatalyst under Vis/NIR light for the synthesis of disulfides from thiols (Shah, Karthik, & Singh, 2015).
Disulfide Bond Formation in Chemical Reactions : The formation of disulfide bonds is a key aspect in various chemical reactions and is used for the synthesis of disulfide-containing compounds, including hexyl disulfide (Wang & Jiang, 2018).
Applications in Self-Healing Materials : Disulfide chemistry, including compounds like hexyl disulfide, has been utilized in creating self-healing materials. For example, disulfide groups in a covalently cross-linked rubber can autonomously heal damage at moderate temperatures, leading to full recovery of mechanical properties (Canadell, Goossens, & Klumperman, 2011).
Innovations in Semiconductor Technology : In the context of semiconductor technology, hexyl disulfide and related compounds have potential applications. For instance, the epitaxial growth of monolayer molybdenum disulfide on hexagonal boron nitride has been a significant step in scalable synthesis for electronics and optoelectronics (Fu et al., 2017).
Safety And Hazards
Hexyl disulfide is a flammable substance and should be kept away from fire and heat sources . It can cause skin and eye irritation and may cause an allergic reaction . During use, appropriate personal protective equipment should be worn . It should be stored in a cool, well-ventilated place, away from fire sources and oxidants .
Future Directions
properties
IUPAC Name |
1-(hexyldisulfanyl)hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDBURPGLWRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSSCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146872 | |
Record name | Dihexyl disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
di-n-Hexyl disulfide | |
CAS RN |
10496-15-8 | |
Record name | Dihexyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10496-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihexyl disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHEXYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5X7DY36KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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